molecular formula C27H26N2O B2902283 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide CAS No. 1351596-24-1

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide

Número de catálogo B2902283
Número CAS: 1351596-24-1
Peso molecular: 394.518
Clave InChI: URHQDZJBBINJJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide, also known as DIBA, is a chemical compound that has been widely studied for its potential use in scientific research. DIBA is a small molecule inhibitor of the HIV-1 integrase protein, which plays a crucial role in the replication of the virus.

Mecanismo De Acción

The mechanism of action of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide involves the inhibition of the HIV-1 integrase protein, which is responsible for the integration of viral DNA into the host cell genome. This compound binds to the integrase protein and prevents it from carrying out its normal function, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of HIV-1 integrase activity, the reduction of viral load in infected cells, and the suppression of viral replication. Additionally, this compound has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research and development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide for lab experiments is its potency and specificity as an inhibitor of HIV-1 integrase. This makes it a valuable tool for studying the mechanisms of viral replication and the development of new antiviral therapies. However, one limitation of this compound is its relatively high cost and the difficulty of synthesizing large quantities of the compound. Additionally, this compound may not be effective against all strains of HIV-1, and further research is needed to determine its efficacy in different contexts.

Direcciones Futuras

There are several future directions for research on N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide and its potential applications. One area of focus is the development of new and more efficient synthesis methods for this compound, which could help to lower the cost and increase the availability of the compound. Additionally, further research is needed to determine the optimal dosage and administration of this compound for the treatment of HIV/AIDS. Finally, there is potential for the use of this compound in the development of new therapies for other viral infections, such as hepatitis B and C.

Métodos De Síntesis

The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials used in the synthesis are diphenylacetic acid, 3,4-dihydroisoquinoline, and propargyl bromide. The key intermediate is formed by reacting the propargyl bromide with 3,4-dihydroisoquinoline, followed by the addition of diphenylacetic acid. The final coupling reaction involves the addition of a palladium catalyst and a base to the intermediate, which results in the formation of this compound.

Aplicaciones Científicas De Investigación

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide has been studied extensively for its potential use in scientific research, particularly in the field of HIV-1 integrase inhibition. The HIV-1 integrase protein is essential for the replication of the virus, and inhibitors of this protein have been shown to be effective in the treatment of HIV/AIDS. This compound has been found to be a potent inhibitor of HIV-1 integrase, and several studies have demonstrated its efficacy in inhibiting viral replication and reducing viral load in infected cells.

Propiedades

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O/c30-27(26(23-12-3-1-4-13-23)24-14-5-2-6-15-24)28-18-9-10-19-29-20-17-22-11-7-8-16-25(22)21-29/h1-8,11-16,26H,17-21H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHQDZJBBINJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.